7-Phenyl-2-heptanone
Description
Structure
3D Structure
Properties
CAS No. |
14171-88-1 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
7-phenylheptan-2-one |
InChI |
InChI=1S/C13H18O/c1-12(14)8-4-2-5-9-13-10-6-3-7-11-13/h3,6-7,10-11H,2,4-5,8-9H2,1H3 |
InChI Key |
OFTHNFJNLGTFTO-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)CCCCCC1=CC=CC=C1 |
Synonyms |
7-Phenyl-2-heptanone |
Origin of Product |
United States |
Contextualization Within Ketone Chemistry and Diarylheptanoids
7-Phenyl-2-heptanone, with the chemical formula C13H18O, is structurally classified as a ketone. nih.gov The molecule features a seven-carbon aliphatic chain (heptane) with a carbonyl group (C=O) at the second carbon position, defining it as a "2-heptanone". A phenyl group (a benzene (B151609) ring) is attached to the seventh carbon of this chain.
This structure places it within the broader category of phenylheptanoids. These are natural products characterized by a C6-C7-C6 skeleton. More specifically, it is related to diarylheptanoids, which are plant metabolites that possess a 1,7-diphenylheptane (B14701375) structural backbone with various substituents. ebi.ac.uk Diarylheptanoids are predominantly found in the roots, rhizomes, and bark of plant species such as Alpinia, Zingiber, and Curcuma. ebi.ac.ukresearchgate.netresearchgate.net While 7-Phenyl-2-heptanone itself has only one phenyl group, its structural similarity to diarylheptanoids makes it a subject of comparative study.
The chemical properties of 7-Phenyl-2-heptanone are summarized in the interactive data table below.
| Property | Value |
| Molecular Formula | C13H18O |
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | 7-phenylheptan-2-one |
| CAS Number | 14171-88-1 |
| XLogP3 | 3.4 |
| Monoisotopic Mass | 190.135765193 Da |
| Data sourced from PubChem. nih.gov |
Synthetic Methodologies for 7 Phenyl 2 Heptanone and Structural Analogues
Classical Organic Synthesis Approaches
Classical methods provide foundational routes to the heptanone scaffold and its phenylic derivatives. These approaches often prioritize accessibility of starting materials and straightforward reaction pathways.
Aldol (B89426) Condensation Strategies for Heptanone Scaffolds
The aldol condensation is a powerful carbon-carbon bond-forming reaction that has been widely employed in the synthesis of heptanone frameworks. byjus.com This reaction typically involves the base-catalyzed reaction of an enolate ion with a carbonyl compound to form a β-hydroxy ketone or β-hydroxy aldehyde, which can then be dehydrated to an α,β-unsaturated ketone. byjus.com
In the context of 7-phenyl-2-heptanone synthesis, a crossed aldol condensation between a phenyl-containing aldehyde or ketone and a suitable seven-carbon ketone fragment can be envisioned. For instance, the reaction of benzaldehyde (B42025) with a ketone like 2-heptanone (B89624) in the presence of a base could theoretically lead to the desired scaffold, although controlling regioselectivity and preventing self-condensation can be challenging. byjus.com A common strategy involves the reaction between an aromatic aldehyde, which lacks α-hydrogens and thus cannot self-condense, and a ketone with available α-hydrogens. byjus.com For example, the condensation of benzaldehyde and acetophenone (B1666503) in the presence of dilute sodium hydroxide (B78521) is a classic example of a crossed aldol condensation. byjus.com
Furthermore, sequential crossed aldol condensations have been utilized to build the linear diarylheptanoid framework, allowing for versatile substitution patterns on the aromatic rings. researchgate.net These multi-step approaches provide greater control over the final structure. The choice of base, solvent, and reaction temperature are critical parameters that influence the yield and selectivity of the aldol condensation.
Alkylation Reactions in Phenylic Ketone Synthesis
Alkylation reactions offer another fundamental approach to constructing phenylic ketones like 7-phenyl-2-heptanone. This method typically involves the reaction of a pre-formed enolate of a ketone with an appropriate alkylating agent. google.com For the synthesis of 7-phenyl-2-heptanone, one could consider the alkylation of a phenyl-substituted ketone with a suitable alkyl halide.
A key challenge in the alkylation of unsymmetrical ketones is controlling the regioselectivity of enolate formation. acs.org However, methods have been developed to generate specific lithium enolates from unsymmetrical ketones, which can then be trapped with an alkylating agent. orgsyn.org For instance, the alkylation of benzene (B151609) with 6-methyl-5-hepten-2-one (B42903) has been used to synthesize 6-methyl-6-phenyl-2-heptanone, a related phenylic ketone. cdnsciencepub.com
The Minisci reaction, a radical-based alkylation method, has also been applied in the synthesis of complex diarylheptanoids. A blue-light-mediated, triple-Minisci-type alkylation was recently used to construct unusual dimeric diarylheptanoids. acs.org This highlights the expanding scope of alkylation reactions in this field.
Wittig Reaction and Friedel-Crafts Acylation in Diarylheptanoid Construction
The Wittig reaction is a versatile and widely used method for forming carbon-carbon double bonds, and it has been instrumental in the synthesis of various diarylheptanoids. mdpi.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. In the context of diarylheptanoid synthesis, the Wittig reaction can be employed to introduce an alkene functionality into the heptane (B126788) chain, which can then be further modified. researchgate.netnih.gov For example, the Wittig reaction of an appropriate aldehyde with a phosphorus ylide can be a key step in building the carbon skeleton of these molecules. uni-regensburg.de While effective, early applications of the Wittig reaction in this area were sometimes found to be laborious and gave low yields for phenolic compounds. tandfonline.com
Friedel-Crafts acylation is another cornerstone of classical organic synthesis that has found application in the construction of diarylheptanoids. sigmaaldrich.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com In one approach, Friedel-Crafts acylation of a furan (B31954) derivative with benzoyl chloride, followed by deoxygenation, was used to afford a diarylheptanoid precursor. researchgate.net This method provides a direct way to attach an acyl group to a phenyl ring, a key structural feature of many target molecules.
| Reaction Type | Description | Application in Diarylheptanoid Synthesis |
| Wittig Reaction | A chemical reaction of an aldehyde or a ketone with a triphenyl phosphonium ylide to give an alkene and triphenylphosphine (B44618) oxide. | Construction of the carbon-carbon double bonds within the heptane chain of diarylheptanoids. mdpi.comuni-regensburg.de |
| Friedel-Crafts Acylation | An electrophilic aromatic substitution reaction that involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst. | Introduction of keto-functionalities onto the aromatic rings of diarylheptanoid precursors. researchgate.net |
Advanced and Stereoselective Synthesis
The presence of chiral centers in many bioactive diarylheptanoids necessitates the development of advanced and stereoselective synthetic methods. These approaches aim to control the three-dimensional arrangement of atoms, leading to the synthesis of specific stereoisomers.
Asymmetric Approaches (e.g., Sharpless Kinetic Resolution, Asymmetric Epoxidation) for Chiral Diarylheptanoids
The Sharpless asymmetric epoxidation and kinetic resolution are powerful tools for introducing chirality into molecules and have been extensively used in the synthesis of chiral diarylheptanoids. nih.govharvard.edu The Sharpless asymmetric epoxidation allows for the enantioselective conversion of allylic alcohols to epoxy alcohols. units.it This method has been a key step in the total synthesis of several bioactive diarylheptanoids, including rhoiptelol B. researchgate.netthieme-connect.com
Kinetic resolution, another application of the Sharpless methodology, enables the separation of a racemic mixture of chiral allylic alcohols. harvard.edu In this process, one enantiomer reacts faster to form an epoxy alcohol, leaving the unreacted enantiomer of the allylic alcohol in high enantiomeric excess. nih.gov This strategy has been successfully applied to the synthesis of optically active yashabushidiols and other diarylheptanoids. nih.govmolaid.com For example, the kinetic resolution of a racemic allylic alcohol using Sharpless asymmetric epoxidation was a crucial step in synthesizing both natural and unnatural types of yashabushidiol B. nih.gov
Stereospecific Total Synthesis of Bioactive Analogues
The total synthesis of bioactive diarylheptanoid analogues often requires a combination of stereoselective reactions to achieve the desired stereochemistry. riceglobalparisorganicsynthesis.org These syntheses are crucial for confirming the absolute configuration of natural products and for providing sufficient material for biological studies.
A notable example is the stereoselective total synthesis of (3R,6E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol, which was accomplished through two different approaches involving a Wittig olefination, hydrolytic kinetic resolution of a racemic epoxide, and an olefin cross-metathesis reaction as key steps. researchgate.net Similarly, the total synthesis of (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol was achieved using a Sharpless kinetic resolution and an asymmetric epoxidation. researchgate.net More recently, an efficient stereoselective total synthesis of the same compound was reported based on the Mukaiyama aldol reaction. researchgate.net
The synthesis of alpinoid C and its analogues also highlights the power of modern synthetic methods, employing Wittig olefination, Sharpless asymmetric epoxidation, and Grubbs cross-metathesis as key steps. nih.gov These examples underscore the importance of developing versatile and efficient stereoselective strategies for the construction of complex and biologically active diarylheptanoids.
| Compound | Key Stereoselective Step(s) | Reference(s) |
| Rhoiptelol B | Sharpless asymmetric epoxidation, 1,3-anti-chiral allylation | researchgate.netthieme-connect.com |
| Yashabushidiol B | Sharpless kinetic resolution | nih.gov |
| (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol | Hydrolytic kinetic resolution of a racemic epoxide | researchgate.net |
| (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol | Sharpless kinetic resolution, Asymmetric epoxidation, Mukaiyama aldol reaction | researchgate.netresearchgate.net |
| Alpinoid C | Sharpless asymmetric epoxidation | nih.gov |
Strategies for Unsymmetrical Linear Diarylheptanoids
The synthesis of unsymmetrical linear diarylheptanoids, a class of natural products characterized by two different aromatic rings on a seven-carbon chain, presents unique challenges. ukzn.ac.zaukzn.ac.za These compounds are a subclass of diarylheptanoids, which are plant metabolites often isolated from the Zingiberaceae family. ukzn.ac.zaukzn.ac.za The core structure consists of two aryl groups linked by a linear seven-carbon chain with various functional groups. ukzn.ac.za
Key synthetic challenges include the formation of specific stereogenic centers and the attachment of electron-rich aromatic rings to the aliphatic chain. ukzn.ac.za Various synthetic strategies have been developed to address these challenges. Common approaches include olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions, and alkylation methods such as Grignard reactions and Friedel-Crafts alkylations. ukzn.ac.za
For instance, the synthesis of asymmetric linear diarylheptanoids featuring a syn-1,3-diol unit has been achieved through a combination of Wittig acylation and olefination. researchgate.net Another strategy involves a C2 + C5 approach, where a phosphonate (B1237965) ester (C2-moiety) and an aldehyde (C5-moiety) are coupled via a Horner-Wadsworth-Emmons reaction to form the seven-carbon chain. ukzn.ac.za This method is designed to be trans-selective, yielding the desired isomer. ukzn.ac.za
Well-established methodologies for constructing linear diarylheptanoids also include Knoevenagel and aldol condensations, as well as olefin metathesis. nih.gov The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product.
Catalytic Synthesis Applications
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of carbonyl compounds like 7-Phenyl-2-heptanone, various catalytic systems are employed to facilitate transformations and construct key structural motifs.
N-Heterocyclic Carbene (NHC) Catalysis in Related Carbonyl Transformations
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of activating carbonyl compounds in unique ways. nih.gov NHCs can induce umpolung (reactivity inversion) of carbonyl compounds, allowing them to act as acyl anions, enolates, or homoenolates. nih.govresearchgate.net This reactivity is central to many carbonyl transformations. nih.gov
When an NHC complexes with a carbonyl compound, it can form several key intermediates, including Breslow intermediates, enolates, and acylazolium intermediates. nih.gov These intermediates can then participate in a variety of reactions. The introduction of external additives like bases or oxidants can further diversify the reaction pathways by altering the electronic properties of the NHC-bound intermediates. nih.gov
The synergistic combination of NHC catalysis with metal catalysis has addressed limitations in chemo-, regio-, and stereoselectivity often seen with single catalyst systems. nih.govresearchgate.net This dual approach not only enhances reactivity and stereoselectivity but also enables novel transformations. nih.govresearchgate.net For example, NHC-copper complexes have been successfully used for the conjugate reduction of α,β-unsaturated ketones and the hydrosilylation of ketones. sigmaaldrich.com
Table 1: NHC-Catalyzed Carbonyl Transformations
| Transformation Type | Catalyst System | Substrate | Key Feature |
|---|---|---|---|
| Umpolung Reactivity | NHC | Carbonyl Compounds | Accesses acyl anion and enolate reactivity. nih.govresearchgate.net |
| Asymmetric Transformation | Chiral NHC | Carbonyl Compounds | Introduces stereoselectivity. nih.govresearchgate.net |
| Cooperative Catalysis | NHC/Metal | Carbonyl Compounds | Improves reactivity and enables new transformations. nih.gov |
| Olefination | (IPr)CuCl (NHC-Cu complex) | Aldehydes/Ketones | Economical alternative to traditional methods. sigmaaldrich.com |
Transition Metal Catalysis for Functionalization and Coupling Reactions
Transition metal catalysis is a cornerstone of modern synthetic chemistry, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sioc-journal.cneie.gr For ketones, these catalytic methods enable novel C-H bond transformations that are not feasible through traditional enolate chemistry. rsc.org
Recent advancements have focused on ketone-directed or mediated C-H functionalization, where the ketone's carbonyl group directs the catalyst to a specific C-H bond. rsc.org This has led to the development of innovative methods for α-alkylation, α-alkenylation, and arylation of ketones. rsc.org Metals such as palladium, rhodium, ruthenium, and iridium have been extensively used, while less expensive 3d metals like iron, cobalt, and manganese are gaining prominence. sioc-journal.cn
Transition metal-catalyzed cross-coupling reactions are highly versatile for constructing complex molecules from simple precursors. ccspublishing.org.cn These reactions are generally tolerant of various functional groups and applicable to a wide range of substrates. ccspublishing.org.cn For instance, palladium-catalyzed α-alkylation of ketones proceeds through the formation of a metal-enolate intermediate, followed by reductive elimination to form the new C-C bond. mdpi.com
Table 2: Transition Metal-Catalyzed Reactions for Ketone Synthesis and Functionalization
| Reaction Type | Catalyst | Reactants | Key Outcome |
|---|---|---|---|
| C-H/Olefin Coupling | Ruthenium | Ketone, Olefin | Forms a new C-C bond at the C-H position. rsc.org |
| Cross-Coupling | Nickel | Aryl Aldehyde, Aryl Iodide | Chemoselective synthesis of diaryl ketones. ccspublishing.org.cn |
| α-Alkylation | Palladium | Ketone, Alkyl Halide | Forms a C-C bond at the α-position of the ketone. mdpi.com |
| C-H Functionalization | Rhodium, Palladium, Iridium | Ketone | Construction of C-C and C-X bonds at unconventional sites. sioc-journal.cn |
Catalyst Screening for Improved Reaction Efficiency and Selectivity
The selection of an optimal catalyst is crucial for maximizing the efficiency and selectivity of a chemical reaction. Catalyst screening involves systematically testing a variety of catalysts to identify the most effective one for a specific transformation. mdpi.com
In the context of ketone synthesis, catalyst screening has been instrumental in developing greener and more efficient processes. For example, in the photocatalytic oxidation of α-hydroxy acids to α-keto acids, a systematic classification and screening of catalysts are essential for understanding their mechanisms and designing better catalysts for specific substrates. mdpi.com Research has shown that different catalysts can lead to vastly different outcomes. For instance, in the photohydroxymethylation of ketones, dialkoxytitanium dichlorides are highly efficient for chemoselective hydroxymethylation, whereas semiconductor catalysts predominantly lead to pinacol (B44631) coupling. beilstein-journals.org
The optimization of reaction conditions, including catalyst loading and solvent, is also a critical part of the screening process. researchgate.net For instance, in the synthesis of complex ketones via a photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling, the use of appropriate ligand amounts, mixed solvents, and combined inorganic bases was found to be crucial for matching the required reaction rate. nih.gov Similarly, in the electrosynthesis of oximes from ketones and nitrates, screening various metal catalysts revealed that zinc catalysts significantly reduce aldehyde hydrogenation and favor the desired C-N coupling. rsc.org
Table 3: Catalyst Screening Examples for Ketone-Related Reactions
| Reaction | Catalysts Screened | Optimal Catalyst/System | Key Finding |
|---|---|---|---|
| Photohydroxymethylation of Acetophenone | Homogeneous titanium and dye catalysts, heterogeneous semiconductor particles | Dialkoxytitanium dichlorides | High chemoselectivity for hydroxymethylation over pinacol coupling. beilstein-journals.org |
| Electrosynthesis of Oximes | Various metal catalysts (Pd, Ni, Cu, Zn) | Zinc-based catalysts | Drastically reduces hydrogenation and favors C-N coupling. rsc.org |
| Wieland-Miescher Ketone Synthesis | Library of commercial lipases | Optimized lipase (B570770)/imidazole system | Identification of non-traditional biocatalytic activity. researchgate.net |
| Photocatalytic Oxidation of α-Hydroxy Acids | Various photocatalysts (Sulfur-based, Gold-based, Bi-based) | System-dependent | Catalyst type dictates selectivity and efficiency. mdpi.com |
Chemical Transformations and Reaction Mechanisms of 7 Phenyl 2 Heptanone
Functional Group Interconversions of the Ketone Moiety
The ketone functional group in 7-phenyl-2-heptanone is a primary site for chemical modification, enabling its conversion into a range of other functional groups. These interconversions are fundamental in synthetic organic chemistry for creating diverse molecular architectures.
Key transformations include:
Reduction to Secondary Alcohol: The carbonyl group can be readily reduced to a hydroxyl group, yielding 7-phenyl-2-heptanol nih.gov. This is typically achieved using hydride-based reducing agents. The choice of reagent can influence the reaction conditions and selectivity.
Nucleophilic Addition: The electrophilic carbon of the ketone is susceptible to attack by nucleophiles. For instance, Grignard reagents can react with the ketone to form tertiary alcohols. A study on the related 6-methyl-6-phenyl-2-heptanone demonstrated its conversion to 2,6-dimethyl-6-phenyl-2-heptanol via the Grignard method. cdnsciencepub.com
Baeyer-Villiger Oxidation: This reaction converts ketones into esters through treatment with a peracid, such as m-chloroperoxybenzoic acid (mCPBA). imperial.ac.uk The migratory aptitude of the adjacent alkyl groups determines the product. For 7-phenyl-2-heptanone, the competition is between the methyl group and the 1-phenylpentyl group. Based on established migratory trends (tertiary > secondary ~ phenyl > primary > methyl), the 1-phenylpentyl group would be expected to migrate, yielding 1-phenylpentyl acetate. imperial.ac.uk
Conversion to Imines: The ketone can undergo condensation reactions with primary amines to form imines, which are valuable intermediates for further synthesis.
Table 1: Selected Functional Group Interconversions of the Ketone Moiety
| Transformation | Reagent(s) | Product | Reference |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 7-Phenyl-2-heptanol | |
| Grignard Reaction | Alkyl Magnesium Halide (R-MgX) | Tertiary Alcohol | cdnsciencepub.com |
| Baeyer-Villiger Oxidation | Peracid (e.g., mCPBA) | 1-Phenylpentyl acetate | imperial.ac.uk |
| Reductive Amination | Amine (R-NH₂), H₂, Catalyst | N-Substituted-7-phenylheptan-2-amine | mangaldaicollege.org |
Aromatic Ring Functionalization and Derivatization
The phenyl group of 7-phenyl-2-heptanone can undergo various functionalization reactions, primarily through electrophilic aromatic substitution. The existing n-pentyl ketone side chain is an ortho-, para-directing group, meaning it activates these positions on the aromatic ring for substitution by electron-donating resonance and inductive effects. However, steric hindrance from the long alkyl chain may influence the regioselectivity of the reaction.
Common derivatization strategies include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using appropriate halogenating agents and catalysts. These halogenated derivatives serve as versatile intermediates for cross-coupling reactions.
Nitration: The phenyl ring can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, which can subsequently be reduced to an amino group.
Friedel-Crafts Reactions: Acylation or alkylation of the phenyl ring can introduce new carbon-carbon bonds. However, direct alkylation with long-chain alkyl halides can be prone to rearrangement under Lewis acid conditions. organic-chemistry.org The synthesis of the related 6-methyl-6-phenyl-2-heptanone is achieved through the Friedel-Crafts alkylation of benzene (B151609) with 6-methyl-5-heptene-2-one, demonstrating the feasibility of such reactions in similar systems. cdnsciencepub.com
Table 2: Potential Aromatic Ring Functionalization Reactions
| Reaction Type | Reagent(s) | Expected Major Product(s) | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(1-methyl-6-phenylhexyl)benzene and 2-Bromo-1-(1-methyl-6-phenylhexyl)benzene | organic-chemistry.org |
| Nitration | HNO₃, H₂SO₄ | 1-Nitro-4-(1-methyl-6-phenylhexyl)benzene and 1-Nitro-2-(1-methyl-6-phenylhexyl)benzene | chim.it |
| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 1-(4-(1-Methyl-6-phenylhexyl)phenyl)ethan-1-one | wikipedia.org |
Studies on Rearrangement Pathways in Related Phenyl-Heptanone Systems
Research into the cyclization of compounds structurally related to 7-phenyl-2-heptanone has uncovered significant rearrangement pathways. These studies highlight the complex reactivity of phenyl-alkane systems under certain conditions, particularly those promoting carbocation formation.
A key investigation focused on the Friedel-Crafts cyclialkylation of various 5-phenyl-substituted chlorides and alcohols, including derivatives of 6-methyl-6-phenyl-2-heptanone. cdnsciencepub.com The expected outcome was the formation of seven-membered benzsuberane ring systems. However, the reactions consistently yielded six-membered alkyltetralins as the major products. cdnsciencepub.com
The proposed mechanism suggests that rearrangement occurs in the side chain of the aryl-substituted intermediate before cyclization, rather than a rearrangement of an initially formed benzsuberane. cdnsciencepub.com For example, cyclization of 2-chloro-2,6-dimethyl-6-phenylheptane, derived from 6-methyl-6-phenyl-2-heptanone, did not produce the expected benzsuberane but instead formed an alkyltetralin. cdnsciencepub.com This indicates a propensity for the system to undergo rearrangements that lead to more stable carbocation intermediates, which then cyclize to form thermodynamically favored six-membered rings.
Other potential rearrangement pathways for derivatives of 7-phenyl-2-heptanone include:
Wolff Rearrangement: If converted to an α-diazoketone, the compound could undergo a Wolff rearrangement to form a ketene, which can be trapped by nucleophiles to yield carboxylic acid derivatives. caltech.eduvanderbilt.edu
Favorskii Rearrangement: Halogenation at the C1 or C3 position could enable a Favorskii rearrangement upon treatment with a base, leading to the formation of a rearranged carboxylic acid ester. researchgate.net
Hydrogenation and Dehydrogenation Studies
The hydrogenation and dehydrogenation of 7-phenyl-2-heptanone and its corresponding alcohol involve transformations at the ketone and the aromatic ring, often mediated by heterogeneous catalysts.
Hydrogenation: Catalytic hydrogenation of 7-phenyl-2-heptanone can lead to several products, depending on the catalyst and reaction conditions. Studies on the similar compound 4-phenyl-2-butanone provide insight into the expected outcomes. bham.ac.uk
Ketone Reduction: Selective hydrogenation of the carbonyl group yields the secondary alcohol, 7-phenyl-2-heptanol.
Aromatic Ring Reduction: Hydrogenation of the phenyl ring produces 7-cyclohexyl-2-heptanone.
Full Reduction: Complete hydrogenation of both the ketone and the aromatic ring results in 7-cyclohexyl-2-heptanol.
The choice of solvent has been shown to significantly impact the rate and selectivity of hydrogenation, with protic solvents often favoring higher catalyst activity. bham.ac.uk The competition between adsorption of the solvent and the reactant on the catalyst surface is a key factor. bham.ac.uk
Table 3: Potential Products from the Hydrogenation of 7-Phenyl-2-heptanone
| Product Name | Functional Group(s) Reduced | Reference |
|---|---|---|
| 7-Phenyl-2-heptanol | Ketone | bham.ac.uk |
| 7-Cyclohexyl-2-heptanone | Aromatic Ring | bham.ac.uk |
| 7-Cyclohexyl-2-heptanol | Ketone and Aromatic Ring | bham.ac.uk |
Dehydrogenation: Dehydrogenation processes are also relevant, particularly in the context of reversible hydrogen storage systems and the synthesis of aromatic compounds. pnas.org
Alcohol to Ketone: The reverse reaction of hydrogenation, the dehydrogenation of 7-phenyl-2-heptanol to 7-phenyl-2-heptanone, can be achieved using specific catalysts, such as iron or iridium pincer complexes, often without the need for a hydrogen acceptor. pnas.org
Dehydrogenation to Phenols: Studies on the catalytic dehydrogenation of substituted cyclohexanones on noble metal catalysts (e.g., Pd/C) show a pathway to forming phenols. acs.orgnih.govrsc.org This occurs through a surface-assisted keto-enol tautomerization followed by a stepwise dehydrogenation. acs.org While starting from 7-phenyl-2-heptanone itself would not lead to a phenol (B47542) via this route, if the phenyl ring were first hydrogenated to a cyclohexyl ring, subsequent dehydrogenation could potentially lead to phenolic compounds.
Mechanistic Investigations of Biological Activities
Enzyme Modulation Studies
Research has identified a derivative of 7-Phenyl-2-heptanone, specifically 5-hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone (HPH), as an inhibitor of pancreatic lipase (B570770). researchgate.net This compound, isolated from the rhizome of Alpinia officinarum, demonstrated inhibitory activity against pancreatic lipase with an IC50 value of 1.5 mg/ml using triolein (B1671897) as a substrate. researchgate.net Pancreatic lipase is a critical enzyme in the digestion of dietary triglycerides. thieme-connect.de The inhibition of this enzyme is a strategy employed in the management of obesity, with Orlistat being a known drug that functions through this mechanism. thieme-connect.denih.gov
In studies involving animal models, HPH was observed to lower serum triglyceride levels in mice with hyperlipidemia induced by corn oil. researchgate.netinnovareacademics.in It also reduced both serum triglyceride and cholesterol in mice with hyperlipidemia induced by Triton WR-1339. researchgate.netinnovareacademics.in However, it did not exhibit hypolipidemic activity in mice with hyperlipidemia induced by a high-cholesterol diet. researchgate.net These findings suggest that inhibitors of pancreatic lipase may serve as effective agents for lowering lipid levels. researchgate.net
| Compound | Source | Target Enzyme | IC50 | Reference |
| 5-hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone (HPH) | Alpinia officinarum | Pancreatic Lipase | 1.5 mg/ml | researchgate.net |
Beyond pancreatic lipase, derivatives of 7-Phenyl-2-heptanone have been found to interact with other enzymes. For instance, 1-(4'-hydroxy-3'-methoxyphenyl)-7-phenyl-3-heptanone, isolated from Alpinia oxyphylla, has been shown to exhibit inhibitory activities against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nitric oxide synthase. ebi.ac.ukebi.ac.uk Another related compound, 5-hydroxy-1-(4-hydroxyphenyl)-7-phenyl-3-heptanone, has demonstrated digestibility inhibition in in vitro studies using cow rumen fluid. chemfaces.com
The metabolic pathways influenced by ketones like 7-Phenyl-2-heptanone are complex. Generally, the carbon skeletons for many biological molecules are derived from pathways like glycolysis and the citric acid cycle. d-nb.info In humans, phenylacetone, a related compound, is a metabolite of amphetamine and is processed via FMO3-mediated oxidative deamination. wikipedia.org The biosynthesis of 2-heptanone (B89624), a structurally similar methyl ketone, can occur in E. coli through metabolic pathways that start with thioesterases acting on fatty acid biosynthesis products. researchgate.net
Receptor and Ion Channel Interactions
The interaction of ketones with receptors and ion channels is an area of active research. In the nematode Caenorhabditis elegans, the response to 2-heptanone, a related volatile organic compound, involves the G-protein-coupled receptor (GPCR) STR-2 located in AWC sensory neurons. nih.govasm.org This interaction initiates an olfactory signaling cascade. nih.gov The binding of a ligand to a GPCR can trigger a signaling cascade that may involve the modulation of ion channels. nih.gov For example, the activation of certain GPCRs can lead to the release of Gβγ subunits, which can then act as antagonists to suppress the activation of ion channels like TRPM3. nih.gov While direct interaction studies for 7-Phenyl-2-heptanone are limited, the established mechanisms for similar compounds suggest potential avenues for its biological activity.
Cellular Signaling Pathway Modulation
Diarylheptanoids, a class of compounds that includes derivatives of 7-Phenyl-2-heptanone, have demonstrated the ability to modulate inflammatory processes. Yakuchinone A and B, which are structurally related to 7-Phenyl-2-heptanone, suppress the phorbol (B1677699) ester-induced production of tumor necrosis factor-alpha (TNF-α) and interleukin-1alpha (IL-1α) and their mRNA expression in cultured human promyelocytic leukemia (HL-60) cells. ebi.ac.uk This is achieved by nullifying the phorbol ester-stimulated induction of activator protein 1 (AP-1). ebi.ac.uk The activation of transcription factors like NF-κB is a key step in the inflammatory response, leading to the expression of pro-inflammatory mediators. asm.org Some studies suggest that certain compounds can suppress the expression of pro-inflammatory cytokines by regulating interactions involving NF-κB. frontiersin.org
The modulation of metabolic functions by compounds related to 7-Phenyl-2-heptanone is evident from various studies. The inhibition of pancreatic lipase by HPH directly impacts lipid metabolism. researchgate.net Furthermore, the inhibition of COX enzymes by related diarylheptanoids points to an influence on the arachidonic acid metabolic pathway, which is linked to inflammation and other physiological processes. ebi.ac.ukebi.ac.uk In a broader context, flavor volatiles in plants, which can include ketones, are produced through various metabolic pathways, including glycolysis, the citric acid cycle, and amino acid metabolism. d-nb.info These pathways are fundamental for providing the necessary precursors for a wide range of biological molecules. d-nb.info
Neuroprotective or Neurological Modulatory Potential
Derivatives of 7-phenyl-2-heptanone, specifically diarylheptanoids isolated from the plant Alpinia officinarum, have demonstrated significant neuroprotective potential in various in vitro models. One such derivative, 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one, has been shown to protect neurons from the neurotoxicity induced by amyloid-β (Aβ) oligomers, which are a major pathological hallmark of Alzheimer's disease (AD). researchgate.net In studies using cultured hippocampal neurons, this compound substantially alleviated the dendritic atrophy and simplification caused by Aβ damage. researchgate.net The protective mechanism involves the reduction of apoptosis and oxidative stress triggered by Aβ. researchgate.net
Further investigation into the molecular pathways revealed that the neuroprotective effects of these diarylheptanoids are often dependent on the activation of key cell survival signaling pathways. For instance, the anti-caspase and dendrite-protective effects of 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one rely on the activation of the PI3K-mTOR pathway. researchgate.netmdpi.com Similarly, another derivative, 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4E-hepten-3-one, was found to protect cortical neurons against oxygen-glucose deprivation and reoxygenation (OGD/R) injuries, a model for ischemic stroke. mdpi.comnih.govacs.org This protection is also mediated by the activation of the prosurvival AKT/mTOR signaling pathway, which is typically inhibited during neuronal apoptosis following cerebral ischemia/reperfusion injury. mdpi.comnih.govacs.org
The dextrorotatory enantiomer of a dimeric diarylheptanoid, (+)-alpinidinoid A, also significantly reversed the decrease in cell viability and ameliorated neuronal apoptosis in primary cortical neurons subjected to OGD/R damage. nih.govacs.org This effect was also linked to the activation of the AKT/mTOR signaling pathway. nih.govacs.org These findings identify diarylheptanoid structures, derived from the core 7-phenyl-heptanone skeleton, as beneficial compounds for mitigating the detrimental effects of neurodegenerative conditions and ischemic events on neuronal integrity and survival. researchgate.netnih.gov
Antimicrobial and Antifungal Action Mechanisms
The antimicrobial and antifungal properties of ketones related to 7-phenyl-2-heptanone are primarily attributed to their ability to disrupt fundamental cellular structures and processes in microorganisms.
Volatile ketones, such as the related compound 6-methyl-2-heptanone, exert their antifungal action by compromising the physical integrity of the fungal cell. nih.gov The cell wall and membrane are critical structures for maintaining cell viability and morphology. nih.gov Exposure to these ketones leads to observable damage to the cell wall and significant changes in the permeability of the cell membrane. nih.gov
One key indicator of membrane damage is the leakage of intracellular components. Studies on the fungus Alternaria solani treated with 6-methyl-2-heptanone demonstrated a rapid and substantial increase in the extracellular concentration of adenosine (B11128) triphosphate (ATP). nih.govresearchgate.net This leakage signifies a loss of membrane integrity, as healthy cells maintain a low extracellular ATP level. nih.govresearchgate.net The increased permeability can also be visualized using fluorescent dyes like SYTOX Green, which can only penetrate cells with compromised membranes. In treated fungal hyphae, green fluorescence is observed, confirming that the compound has damaged the cell membrane. nih.govresearchgate.net This disruption of the cell membrane can lead to the leakage of other intracellular substances, vacuolization, and eventual cell rupture, thereby inhibiting fungal growth. frontiersin.org
In vitro studies have confirmed the inhibitory activity of 7-phenyl-2-heptanone and its close structural analogs against a range of microorganisms. The volatile nature of many of these ketones allows them to act as effective fumigants in controlled environments. For example, 2-heptanone has been identified as a volatile organic compound (VOC) produced by various bacteria, including Pseudomonas aeruginosa and Streptomyces scabiei, and it shows strong inhibitory effects against pathogenic fungi. mdpi.combiorxiv.org It has also been identified as a VOC from the fungus Ceratocystis fimbriata with demonstrated antifungal properties. frontiersin.org
The table below summarizes the observed inhibitory effects of 2-heptanone, a close analog of 7-phenyl-2-heptanone, on various microorganisms in laboratory settings.
| Microorganism | Observed Effect | Source |
|---|---|---|
| Aspergillus fumigatus | Strongly active as an inhibitor of fungal growth. | mdpi.com |
| Aspergillus flavus | Inhibition of fungal growth. | mdpi.com |
| Alternaria solani | Complete growth inhibition. | biorxiv.org |
| Gibberella zeae | Complete growth inhibition. | biorxiv.org |
| Fusarium oxysporum | Strong antifungal properties and mycelial growth inhibition. | biorxiv.orgfrontiersin.org |
| Monilinia fructicola | Inhibited mycelial growth. | frontiersin.org |
| Botrytis cinerea | Inhibited mycelial growth. | frontiersin.org |
| Meloidogyne hapla (Nematode) | Showed direct-contact nematicidal activity, fumigant effects, and repellent activity. | semanticscholar.org |
Structure-Activity Relationship (SAR) Studies for 7-Phenyl-2-heptanone and its Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 7-phenyl-2-heptanone and its derivatives influences their biological activity. These studies explore how modifications to the phenyl ring or the heptanone chain can enhance or diminish their therapeutic potential.
The type and position of substituents on the phenyl ring can profoundly impact the biological activity of a molecule. ontosight.ai These effects are generally categorized as electronic or steric. Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) can increase the electron density of the phenyl ring, potentially enhancing interactions with biological targets or increasing reactivity towards electrophiles. ontosight.ailibretexts.org Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) decrease the ring's electron density, which can also modulate activity. ontosight.ailibretexts.org
In studies of related compound classes, the presence of an unsubstituted phenyl ring was sometimes found to have a higher activity than substituted versions. mdpi.com However, in other cases, specific substitutions are critical. For example, in a series of 2-phenylnaphthalene (B165426) derivatives, the introduction of a hydroxyl group at the C-4' position of the phenyl ring enhanced cytotoxic activity against cancer cells. plos.org The electronic influence of these groups is key; electron-releasing groups on an aromatic ring can increase the activity of some compounds, while electron-withdrawing groups decrease it. mdpi.com The strategic placement of these substituents is essential for optimizing the desired biological effect. ontosight.ai
Functionalization of the 7-phenyl-2-heptanone structure, particularly through hydroxylation, plays a critical role in defining its biological activity. The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, which can significantly enhance the binding affinity of the compound to biological macromolecules like enzymes and receptors.
This is clearly demonstrated in the diarylheptanoid derivatives of 7-phenyl-2-heptanone. The compound 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one shows potent neuroprotective effects against amyloid-β induced toxicity. researchgate.netmdpi.com The presence of the hydroxyl group on the phenyl ring is a key feature for this activity. Further functionalization, such as the addition of a methoxy (B1213986) group (-OCH₃) to the phenyl ring, as seen in 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4E-hepten-3-one, also results in significant neuroprotective activity against Aβ-induced damage and OGD/R injuries. mdpi.comnih.gov
Similarly, SAR studies of 2-phenylnaphthalenes revealed that a hydroxyl group at the C-7 position of the naphthalene (B1677914) ring (analogous to a position on the core structure) was crucial for promoting cytotoxic activity. plos.org This highlights a recurring theme where the presence and position of hydroxyl groups are determinant factors for the biological efficacy of these types of compounds.
In-depth Analysis of 7-Phenyl-2-heptanone in Chemical Ecology and Interspecies Communication
A comprehensive review of scientific literature reveals a notable scarcity of specific research focused on the ecological roles of 7-Phenyl-2-heptanone. While its chemical properties suggest potential activity as a semiochemical, detailed studies elucidating its functions within ecosystems, microbial interactions, and plant-insect dynamics are not extensively documented. The following sections summarize the available information, often drawing parallels from more thoroughly studied analogous compounds.
Role in Chemical Ecology and Interspecies Communication
7-Phenyl-2-heptanone is a ketone characterized by a seven-carbon chain with a phenyl group at the seventh carbon and a carbonyl group at the second position. This structure, combining an aromatic ring with a linear aliphatic chain, gives it unique chemical properties that could allow it to function in chemical signaling. However, its specific roles in mediating interactions between organisms in natural environments are largely undefined in current scientific literature.
The role of ketones as signaling molecules in microbial communities is an active area of study. For instance, the structurally simpler compound, 2-heptanone (B89624), has been shown to be produced by various bacteria, including those associated with honey bees, where it may play a role in protecting the bees from pathogens and mediating microbial relationships within the hive. These findings suggest that ketones can act as chemical signals in microbial communication. While it is plausible that 7-Phenyl-2-heptanone could have similar functions, such as antimicrobial activity or a role in quorum sensing, there is no direct scientific evidence to date that specifically documents its involvement in mediating microbial relationships within any biological niche.
Many plant-derived VOCs, including ketones, are integral to plant defense, either by directly deterring herbivores or by attracting the natural enemies of those herbivores. Similarly, insects utilize a vast array of chemical compounds for communication, including pheromones for mating and aggregation, and allomones for defense.
Studies have shown that compounds structurally related to 7-Phenyl-2-heptanone play significant roles in these interactions. For example, 2-heptanone is recognized for its role in plant defense against pathogens and is also used by honey bees as an alarm pheromone and an anesthetic against small arthropod invaders. smolecule.com The presence of the phenyl group in 7-Phenyl-2-heptanone could theoretically alter its biological activity, potentially making it a specific signal in certain plant-insect systems. However, there is a lack of specific research identifying 7-Phenyl-2-heptanone as a component of any plant's defensive volatile blend or as a pheromone or allomone for any insect species.
Advanced Analytical Methodologies for 7 Phenyl 2 Heptanone Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of 7-Phenyl-2-heptanone, enabling its isolation from starting materials, byproducts, and sample matrices. Both gas and liquid chromatography offer distinct advantages depending on the analytical objective.
Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 7-Phenyl-2-heptanone. In GC, the sample is vaporized and separated based on the components' differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The choice of stationary phase is critical; non-polar columns, such as those with polydimethylsiloxane (B3030410) phases, separate analytes primarily by their boiling points, while more polar columns, like those with polyethylene (B3416737) glycol (wax) or cyanopropyl phases, provide separation based on polarity. For instance, in the analysis of complex volatile mixtures, a common setup involves a non-polar primary column to provide an initial separation based on volatility. ontosight.ai
Comprehensive two-dimensional gas chromatography (GC×GC) significantly enhances separation power compared to single-column GC. nii.ac.jp This technique uses two columns with different (orthogonal) separation mechanisms connected by a modulator. ontosight.ai The modulator traps small, sequential fractions of the effluent from the first-dimension (¹D) column and re-injects them onto the second-dimension (²D) column for a rapid, secondary separation. This results in a structured two-dimensional chromatogram with vastly increased peak capacity, which is invaluable for resolving trace analytes in complex matrices. nii.ac.jprsc.org For example, a common GCxGC configuration for volatile analysis might couple a non-polar ¹D column with a polar ²D column, separating compounds by both volatility and polarity. sielc.com This enhanced separation capability is crucial for distinguishing 7-Phenyl-2-heptanone from structurally similar isomers or matrix components. ontosight.ai
Liquid Chromatography (LC)
While GC is well-suited for volatile ketones, High-Performance Liquid Chromatography (HPLC) provides a robust alternative, particularly for samples that are non-volatile or thermally labile. Reverse-phase (RP) HPLC is the most common mode for analyzing ketones. sielc.comsielc.comshodex.com In RP-HPLC, a non-polar stationary phase, typically a C18-modified silica (B1680970), is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netpensoft.net The separation is based on the hydrophobic interactions of the analyte with the stationary phase; more non-polar compounds are retained longer. pensoft.net
For ketones like 7-Phenyl-2-heptanone that lack a strong ultraviolet (UV) chromophore, detection can be challenging. To overcome this, derivatization is often employed. A classic derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). researchgate.net The reaction produces a 2,4-dinitrophenylhydrazone derivative that is highly responsive to UV-Vis detectors, significantly improving the sensitivity of the analysis. researchgate.net The HPLC method can be optimized by adjusting the mobile phase composition (e.g., gradient elution) and the type of stationary phase to achieve optimal separation of the target analyte from other components. researchgate.net HPLC is also a valuable tool for determining the lipophilicity (log P) of compounds, a key physicochemical property. pensoft.net
Sample Preparation and Extraction Methods (e.g., SPME, Solvent Extraction, Adsorption Chromatography, Derivatization)
Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The goal is to isolate and concentrate the analyte of interest from the sample matrix, removing interferences that could compromise the separation and detection.
Solid-Phase Microextraction (SPME) is a solvent-free, widely used technique for extracting volatile and semi-volatile compounds from various matrices. shimadzu.com It utilizes a fused silica fiber coated with a sorbent material. The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample, where analytes partition onto the fiber coating. sigmaaldrich.com After extraction, the fiber is transferred to the GC inlet for thermal desorption of the analytes. shimadzu.com Common fiber coatings include Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), which is effective for a broad range of volatile compounds. sigmaaldrich.com The efficiency of SPME depends on factors such as extraction time, temperature, and sample agitation. shimadzu.com
Solvent Extraction is a conventional method involving the partitioning of the analyte between two immiscible liquid phases. For 7-Phenyl-2-heptanone, this would typically involve extracting the compound from an aqueous sample into an organic solvent like pentane (B18724) or diethyl ether, followed by concentration of the organic phase.
Adsorption Chromatography , often in the form of column chromatography with a solid adsorbent like silica gel, is frequently used for sample clean-up and fractionation. The sample is loaded onto the column, and solvents of increasing polarity are used to elute components based on their affinity for the stationary phase, allowing for the separation of the target ketone from more or less polar impurities.
Derivatization is a chemical modification of the analyte to enhance its analytical properties. As mentioned for LC, derivatizing ketones with reagents like 2,4-DNPH can improve UV detection. researchgate.net In GC, derivatization can improve thermal stability, volatility, and chromatographic peak shape. Silylation is a common derivatization technique, though it is more typically applied to compounds with active hydrogens, such as alcohols and acids. For ketones, oximation (reaction with an alkoxyamine) can be used to produce more stable derivatives for GC analysis.
Spectrometric Techniques for Structural Elucidation and Identification
Following chromatographic separation, spectrometric techniques are used to confirm the identity and elucidate the structure of 7-Phenyl-2-heptanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. It provides detailed information about the carbon skeleton and the chemical environment of each proton.
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are used to map the hydrogen and carbon atoms in a molecule, respectively. The chemical shift (δ) of each nucleus provides information about its electronic environment, while the splitting pattern (multiplicity) in ¹H NMR reveals the number of neighboring protons.
While specific spectral data for 7-Phenyl-2-heptanone is not widely published, data for its close structural isomer, 6-Phenyl-2-heptanone , provides a clear example of how NMR is used for structural assignment. sielc.com The phenyl group and the alkyl chain create distinct signals that can be assigned to specific positions in the molecule.
The ¹H NMR spectrum of 6-Phenyl-2-heptanone shows characteristic signals for the aromatic protons, the methyl ketone protons, and the various methylene (B1212753) and methine protons along the alkyl chain. sielc.com The integration of these signals corresponds to the number of protons in each environment.
The ¹³C NMR spectrum, typically recorded with proton decoupling to produce a spectrum of singlets, shows a unique signal for each non-equivalent carbon atom. The chemical shifts allow for the identification of sp³-hybridized carbons in the alkyl chain, sp²-hybridized carbons of the phenyl ring, and the characteristic downfield signal of the carbonyl carbon (C=O) around 209 ppm. sielc.com
Table 1: ¹H NMR Spectral Data for 6-Phenyl-2-heptanone Data obtained in CDCl₃ solvent. Source: sielc.com
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 7.24–7.33 | m | - | 2H | Aromatic (ortho-protons) |
| 7.14–7.21 | m | - | 3H | Aromatic (meta, para-protons) |
| 2.63–2.73 | m | - | 1H | CH (C6) |
| 2.36 | t | 6.6 | 2H | CH₂ (C3) |
| 2.06 | s | - | 3H | CH₃ (C1) |
| 1.35–1.63 | m | - | 4H | CH₂ (C4, C5) |
| 1.23 | d | 7.0 | 3H | CH₃ (C7) |
Table 2: ¹³C NMR Spectral Data for 6-Phenyl-2-heptanone Data obtained in CDCl₃ solvent. Source: sielc.com
| Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| 209.0 | C2 (C=O) |
| 147.3 | C1' (Aromatic Quaternary) |
| 128.4 | Aromatic CH |
| 127.0 | Aromatic CH |
| 126.0 | Aromatic CH |
| 43.8 | C3 |
| 39.9 | C6 |
| 37.8 | C4 |
| 29.9 | C1 |
| 22.3 | C5 |
| 22.1 | C7 |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 7-Phenyl-2-heptanone |
| 6-Phenyl-2-heptanone |
| Acetonitrile |
| Diethyl ether |
| 2,4-dinitrophenylhydrazine (2,4-DNPH) |
| Divinylbenzene |
| Carboxen |
| Polydimethylsiloxane |
| Polyethylene glycol |
2D NMR (e.g., COSY, HSQC, HMBC, TOCSY) for Connectivity Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for establishing the covalent framework of a molecule by revealing through-bond and through-space correlations between nuclei. slideshare.net For a molecule with the complexity of 7-Phenyl-2-heptanone, a combination of 2D NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and confirm the connectivity.
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edulibretexts.org In 7-Phenyl-2-heptanone, COSY spectra would show cross-peaks connecting adjacent methylene (-CH₂-) groups in the aliphatic chain and between the protons on the phenyl ring. For instance, the protons at C3 would show a correlation to the protons at C4, which in turn would correlate with C5, and so on, confirming the linear heptane (B126788) chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is instrumental in assigning the carbon signals based on the more easily assigned proton spectrum. Each CH, CH₂, and CH₃ group in 7-Phenyl-2-heptanone would produce a distinct correlation peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu This is arguably the most powerful 2D NMR technique for piecing together a molecule's carbon skeleton. e-bookshelf.de It connects molecular fragments that are not directly bonded, such as linking the phenyl ring to the alkyl chain. For example, the protons at C7 on the phenyl group would show a correlation to the carbon at C6 of the alkyl chain, and the methyl protons at C1 would show correlations to the carbonyl carbon at C2 and the methylene carbon at C3.
TOCSY (TOtal Correlation SpectroscopY): TOCSY establishes correlations between all protons within a coupled spin system, not just those that are directly coupled. libretexts.orgwisc.edu For 7-Phenyl-2-heptanone, a TOCSY experiment could highlight all the protons belonging to the aliphatic chain as part of one spin system and the aromatic protons as another, helping to differentiate between these distinct parts of the molecule. wisc.edu
Table 1: Expected 2D NMR Correlations for 7-Phenyl-2-heptanone
| Experiment | Key Expected Correlations | Information Gained |
|---|---|---|
| COSY | H3 ↔ H4, H4 ↔ H5, H5 ↔ H6, H6 ↔ H7 | Confirms connectivity of the aliphatic chain protons. |
| HSQC | H1 ↔ C1, H3 ↔ C3, H4 ↔ C4, etc. | Assigns each carbon to its directly attached proton(s). |
| HMBC | H1 → C2, C3; H7 → C6, C-phenyl; H-phenyl → C7 | Connects the methyl group, carbonyl group, alkyl chain, and phenyl ring. |
| TOCSY | Correlations among all protons from C3 to C7. | Identifies all protons within the aliphatic spin system. |
Quantitative NMR (qNMR) Applications
Quantitative NMR (qNMR) is a primary ratio method that allows for the determination of the absolute concentration or purity of a substance without the need for an identical reference standard of the analyte. resolvemass.cabwise.kr The fundamental principle is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. resolvemass.ca
For 7-Phenyl-2-heptanone, qNMR could be applied to accurately determine its purity in a given sample. The process involves dissolving a precisely weighed amount of the 7-Phenyl-2-heptanone sample and a stable, certified internal standard (with a known purity) in a deuterated solvent. sigmaaldrich.com By comparing the integrals of specific, well-resolved signals from 7-Phenyl-2-heptanone (e.g., the singlet from the C1 methyl group) with a signal from the internal standard, its exact purity can be calculated. This technique is particularly valuable as it is non-destructive and possesses traceability to the International System of Units (SI). resolvemass.cabwise.kr Its application is crucial for the certification of reference materials and in quality control settings where the purity of starting materials and final products must be rigorously assessed. researchgate.net
Computational Approaches for Structure Elucidation
Computational chemistry provides powerful tools that complement experimental data for structure elucidation. Methods like Density Functional Theory (DFT) can be used to predict the geometric and electronic structure of a molecule like 7-Phenyl-2-heptanone. From the optimized geometry, various spectroscopic properties can be calculated, including ¹H and ¹³C NMR chemical shifts.
By comparing the computationally predicted NMR spectrum with the experimental spectrum, assignments can be confirmed, and structural hypotheses can be tested. This approach is especially useful for resolving ambiguities in complex spectra or for distinguishing between possible isomers. Public databases often provide computationally derived properties that serve as a preliminary reference. nih.gov
Table 2: Selected Computed Properties for 7-Phenyl-2-heptanone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈O | PubChem nih.gov |
| Molecular Weight | 190.28 g/mol | PubChem nih.gov |
| Exact Mass | 190.135765193 Da | PubChem nih.gov |
| XLogP3 | 3.4 | PubChem nih.gov |
Source: Data computed by PubChem. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
GC-MS and High-Resolution Mass Spectrometry (HRMS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal technique for the analysis of volatile compounds like 7-Phenyl-2-heptanone. The compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column. As it elutes from the column, it enters the mass spectrometer, is ionized (typically by electron impact), and fragmented. The resulting mass spectrum, which shows the m/z of the parent ion and its fragments, serves as a chemical fingerprint. The NIST Mass Spectrometry Data Center contains reference spectra for 7-Phenyl-2-heptanone, showing a prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) ion, and another at m/z 130. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a significant advantage by measuring the m/z with very high accuracy (typically to four or five decimal places). nih.govhanfordvapors.com This precision allows for the determination of a compound's elemental formula. For 7-Phenyl-2-heptanone, HRMS would measure the mass of the molecular ion ([M]⁺) as approximately 190.1358, which uniquely corresponds to the elemental formula C₁₃H₁₈O, thereby distinguishing it from any other compound with the same nominal mass. phcogres.com
Table 3: GC-MS Data for 7-Phenyl-2-heptanone
| Parameter | Information | Source |
|---|---|---|
| Top Peak (m/z) | 91 | NIST/PubChem nih.gov |
| Second Highest Peak (m/z) | 130 | NIST/PubChem nih.gov |
Tandem Mass Spectrometry (MS/MS, CID) for Fragment Analysis
Tandem Mass Spectrometry (MS/MS) is an advanced technique used to further elucidate the structure of an ion. acs.org In a typical MS/MS experiment, an ion of a specific m/z (the precursor ion), such as the molecular ion of 7-Phenyl-2-heptanone (m/z 190), is selected. This precursor ion is then subjected to fragmentation, often through Collision-Induced Dissociation (CID), where it collides with an inert gas. ubc.ca The resulting product ions are then analyzed by a second mass analyzer.
The fragmentation pattern provides detailed structural information. For 7-Phenyl-2-heptanone, CID of the m/z 190 precursor ion would be expected to yield characteristic fragments. The most prominent fragment would likely be the tropylium ion (C₇H₇⁺) at m/z 91, formed by cleavage of the bond between C6 and C7 followed by rearrangement. Another expected fragmentation is the McLafferty rearrangement, characteristic of ketones, which would produce a neutral alkene and a charged enol fragment. Analyzing these specific product ions confirms the presence of both the phenylalkyl moiety and the ketone functional group, providing strong evidence for the proposed structure. europeanpharmaceuticalreview.com
Time-of-Flight Mass Spectrometry (TOF-MS) in GCxGC Systems
For the analysis of highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power and peak capacity compared to conventional GC. nih.govnih.gov In a GC×GC system, compounds are subjected to two different separation mechanisms in two separate columns. This results in extremely narrow chromatographic peaks, often only 50-200 milliseconds wide. gcms.cz
To detect these fast-eluting peaks, a detector with a very high acquisition speed is required. Time-of-Flight Mass Spectrometry (TOF-MS) is ideally suited for this purpose, as it can acquire hundreds of full mass spectra per second. gcms.czresearchgate.net The combination of GC×GC with TOF-MS would be a powerful methodology for detecting and quantifying 7-Phenyl-2-heptanone in challenging matrices such as food, environmental, or biological samples. The superior separation of GC×GC would resolve 7-Phenyl-2-heptanone from co-eluting matrix interferences, while the TOF-MS would provide high-quality, unadulterated mass spectra for confident identification and accurate quantification. spectroscopyonline.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. For 7-Phenyl-2-heptanone, IR spectroscopy is instrumental in confirming the presence of its two primary functional components: the ketone carbonyl group and the aromatic phenyl ring.
The IR spectrum of 7-Phenyl-2-heptanone is characterized by several key absorption bands that correspond to specific vibrational modes of its constituent bonds. The most prominent of these is the carbonyl (C=O) stretching vibration, which is indicative of the ketone functional group. Additionally, the spectrum displays characteristic absorptions related to the aliphatic hydrocarbon chain and the monosubstituted benzene (B151609) ring.
Detailed Research Findings
Analysis of the expected IR spectrum for 7-Phenyl-2-heptanone reveals distinct peaks that can be assigned to its structural features:
Carbonyl (C=O) Stretching: A strong and sharp absorption band is anticipated in the region of 1715-1725 cm⁻¹. This is the characteristic stretching frequency for a saturated, acyclic ketone. uobabylon.edu.iq The position of this band confirms that the carbonyl group is not in conjugation with the phenyl ring, as conjugation would lower the frequency to the 1685-1690 cm⁻¹ range. pressbooks.pub The high intensity of this peak is due to the large change in dipole moment associated with the C=O bond stretching. spectroscopyonline.com
Aliphatic C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ range. libretexts.org These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) and methyl (CH₃) groups of the heptanone backbone.
Aromatic C-H Stretching: Weak to medium intensity bands are predicted to appear just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. libretexts.orgvscht.cz These absorptions are characteristic of the C-H bonds on the phenyl ring (sp² hybridized carbons).
Aromatic C=C Stretching: The spectrum will show several bands of variable intensity in the 1450-1600 cm⁻¹ region, which are due to the C=C bond stretching vibrations within the benzene ring. libretexts.org Commonly, two distinct peaks are observed near 1600 cm⁻¹ and 1475-1500 cm⁻¹.
C-H Bending Vibrations:
The bending vibrations (or deformations) for the aliphatic methyl and methylene groups are found in the 1350-1470 cm⁻¹ range. libretexts.org
Crucially, the out-of-plane (oop) C-H bending vibrations for the monosubstituted phenyl ring provide diagnostic information about the substitution pattern. Strong absorption bands are expected in the 900-675 cm⁻¹ range, often with a particularly strong peak around 750-700 cm⁻¹. libretexts.orgvscht.cz
The following table summarizes the principal infrared absorption bands and their corresponding functional group assignments for 7-Phenyl-2-heptanone.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3100-3000 | Medium-Weak | Aromatic C-H | Stretch |
| 3000-2850 | Strong | Aliphatic C-H | Stretch |
| 1725-1715 | Strong, Sharp | Ketone C=O | Stretch |
| 1600-1585 | Medium-Weak | Aromatic C=C | In-ring Stretch |
| 1500-1450 | Medium | Aromatic C=C | In-ring Stretch |
| 1470-1350 | Medium | Aliphatic C-H | Bend (Deformation) |
| 900-675 | Strong | Aromatic C-H | Out-of-Plane Bend |
Synthesis and Study of 7 Phenyl 2 Heptanone Derivatives and Analogues
Design and Synthesis of Novel Phenyl-Heptanone Derivatives
The design of novel derivatives based on the phenyl-heptanone scaffold is often guided by the principle of rational drug design, where molecules are engineered to interact with specific biological targets. mdpi.com This approach may involve creating transition-state analogues that mimic the intermediate state of an enzymatic reaction to inhibit the enzyme. mdpi.com The core structure is systematically modified by introducing various functional groups or heterocyclic rings to enhance properties such as binding affinity, selectivity, and pharmacokinetic profiles. ontosight.ainih.gov
The synthesis of these derivatives employs a range of organic chemistry reactions. One common method is the aldol (B89426) condensation, which can create hydroxylated phenyl-heptanone structures. For instance, threo-4-hydroxy-3-phenyl-2-heptanone has been synthesized by reacting the lithium enolate of 2-heptanone (B89624) with benzaldehyde (B42025) after treatment with anhydrous zinc chloride. orgsyn.org Other synthetic strategies include palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds and condensation reactions with various amines or hydrazines to introduce nitrogen-containing heterocycles. austinpublishinggroup.comacs.org The successful synthesis and purity of these new compounds are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netolemiss.edu
Table 1: Selected Synthetic Strategies for Phenyl-Heptanone Derivatives
| Strategy | Description | Example Product | Reference |
|---|---|---|---|
| Aldol Condensation | Reaction of an enolate with an aldehyde or ketone to form a β-hydroxy ketone. | threo-4-hydroxy-3-phenyl-2-heptanone | orgsyn.org |
| Pfitzinger Reaction | Synthesis of quinoline-4-carboxylic acids from isatin (B1672199) with carbonyl compounds, used for complex analogues. | 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid | researchgate.net |
| Click Chemistry | Used to link the phenyl-heptanone core to other moieties, such as triazoles, to create complex hybrids. | 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | nih.gov |
Comparative Chemical and Biological Evaluation of Analogues
Once synthesized, the novel phenyl-heptanone analogues undergo rigorous evaluation to determine their chemical properties and biological activities. This comparative analysis helps establish Structure-Activity Relationships (SAR), providing insights into how specific structural modifications influence a compound's function.
A key area of investigation is the antioxidant potential of these derivatives. For example, two new diarylheptanoids isolated from the fruits of Alpinia oxyphylla, including 1-(3',5'-dihydroxy-4'-methoxyphenyl)-7-phenyl-3-heptanone, were evaluated for their antioxidant properties using a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. nih.gov This compound, along with its analogues, exhibited potent antioxidant activity. nih.gov
Other studies have focused on the anticancer and antimicrobial potential. The evaluation process often involves screening the compounds against various human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-yl)-diphenyl tetrazolium bromide) cytotoxicity assay to determine their IC₅₀ values (the concentration required to inhibit 50% of cell growth). nih.gov For example, a series of 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties showed significant cytotoxic activity against several cancer cell lines. nih.gov In another study, a complex imidazopyridazine derivative, 7-[2-(1H-imidazol-1- yl)-5-methylimidazo-[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone, demonstrated exceptional inhibitory activity against the reverse transcriptase of HIV-1, with an IC₅₀ of 0.65 nM. researchgate.net
Table 2: Biological Evaluation of Selected Phenyl-Heptanone Analogues
| Compound | Biological Target/Assay | Key Finding | Reference |
|---|---|---|---|
| 1-(3',5'-dihydroxy-4'-methoxyphenyl)-7-phenyl-3-heptanone | DPPH radical scavenging assay | Exhibited potent antioxidant activity. | nih.gov |
| 7-[2-(1H-imidazol-1-yl)-5-methylimidazo-[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone | HIV-1 Reverse Transcriptase | Exceptional inhibitory activity (IC₅₀ = 0.65 nM). | researchgate.net |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS human cancer cell line (MTT assay) | Potent cytotoxic activity (IC₅₀ = 2.63 ± 0.17 µM). | nih.gov |
Molecular Docking Studies and Computational Chemistry for Derivative Design
Computational chemistry and molecular modeling have become indispensable tools in the design and development of novel phenyl-heptanone derivatives. ontosight.aiiranchembook.ir These techniques provide crucial insights into how a molecule might behave at a biological target before it is even synthesized, saving significant time and resources.
Molecular docking is a prominent computational method used to predict the preferred orientation of a designed molecule when bound to a target protein. mdpi.com For instance, in a study of oxadiazole analogues designed as carbonic anhydrase II inhibitors, molecular docking was used to visualize the binding modes of the compounds within the enzyme's active site. mdpi.com This analysis helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the compound's inhibitory activity. mdpi.com Furthermore, computational tools like the SwissADME BOILED-Egg model can predict the pharmacokinetic properties of derivatives, such as gastrointestinal absorption and blood-brain barrier permeability. mdpi.com
Beyond docking, more advanced computational methods like Density Functional Theory (DFT) are employed to understand the electronic structure of molecules and the mechanisms of chemical reactions. acs.org DFT studies can be used to calculate the energy profiles of different reaction pathways, helping to predict the feasibility and stereoselectivity of a synthetic route. acs.org This was demonstrated in a computational analysis of the palladium-catalyzed α-arylation of ketones, where DFT was used to elucidate the stereodetermining transition states of the reaction, providing a model to explain the observed enantioselectivity. acs.org
Table 3: Application of Computational Methods in Derivative Design
| Computational Method | Application | Purpose | Reference |
|---|---|---|---|
| Molecular Docking | Prediction of ligand-protein binding | To identify binding modes and key interactions within an enzyme's active site. | mdpi.comnaturalproducts.net |
| Pharmacokinetic Modeling (e.g., BOILED-Egg) | ADME/T prediction | To evaluate drug-likeness, including absorption and blood-brain barrier permeability. | mdpi.com |
Potential Research Applications of 7 Phenyl 2 Heptanone
Role as Chemical Probes for Biological Research
While specific research designating 7-Phenyl-2-heptanone as a chemical probe is not extensively documented in the provided results, the fundamental characteristics of related compounds suggest its potential in this area. Chemical probes are small molecules used to study and manipulate biological systems. The structure of 7-Phenyl-2-heptanone, a heptanone derivative with a phenyl group, is analogous to other compounds with demonstrated biological activity. ontosight.ai For instance, derivatives of heptanone are investigated for their pharmacological potential, including anti-inflammatory and neurological effects, due to the presence of aromatic rings and a ketone group. ontosight.ai
The development of chemical probes often involves synthesizing and screening libraries of compounds with similar core structures to identify molecules that can selectively interact with specific biological targets, such as proteins or enzymes. For example, the probe PFI-7, an inhibitor of the E3 ligase GID4, was developed through such a process and is used to study cellular functions. chemicalprobes.org Although not directly about 7-Phenyl-2-heptanone, this illustrates the approach where it could be used as a scaffold or a member of a compound library to discover new probes for biological research. The investigation of structure-activity relationships of similar molecules, like diarylheptanoids, further underscores how modifications to a core structure can influence biological activity. chemfaces.com
Application in Research on Agrochemicals and Biopesticides
The potential of 7-Phenyl-2-heptanone and structurally related compounds in the development of agrochemicals and biopesticides is an active area of research. This includes investigating their effects on plant pathogens and insect pests.
Volatile organic compounds (VOCs) produced by microorganisms, including ketones like 2-heptanone (B89624), have shown promise in controlling plant diseases. biorxiv.orgresearchgate.net For example, 2-heptanone has demonstrated inhibitory effects against various phytopathogenic fungi, such as Fusarium oxysporum and Alternaria solani, as well as phytopathogenic bacteria like Agrobacterium tumefaciens. biorxiv.orgfrontiersin.org Research has shown that VOCs from certain bacteria can suppress the growth of these pathogens, suggesting a potential role for compounds like 7-Phenyl-2-heptanone in developing new biopesticides. researchgate.netfrontiersin.org The antifungal properties of ketones are a significant area of interest, with studies revealing their ability to inhibit fungal growth and the growth of oomycetes. biorxiv.org
In the context of insect pests, ketones are also being investigated for their insecticidal and repellent properties. For instance, 2-heptanone is a component of the volatilome of certain bacteria and has been shown to have effects on insects. biorxiv.org Studies on various insects have demonstrated the potential of ketones as fumigants and repellents against stored product beetles. oup.com The behavioral responses of insects to volatile compounds are complex, with some compounds acting as attractants and others as inhibitors. gre.ac.uk For example, 2-heptanone has been identified as a compound that can influence the behavior of certain insect species. nih.govoup.com Research into the structure-activity relationships of compounds like (E)-7-Phenyl-2-heptene-4,6-diyn-1-ol, isolated from Bidens pilosa, has revealed that the presence of a phenyl group and a specific carbon chain length is important for its repellent activity against isopods, providing insights for the development of new repellents. researchgate.net The development of mesoionic pesticides also includes compounds with phenyl groups, highlighting the relevance of this structural feature in creating new pest control agents. google.com
Table 1: Documented Bioactivity of Heptanone-Related Compounds in Agrochemical Research
| Compound/Volatile Source | Target Organism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 2-Heptanone | Fusarium oxysporum, Moniliophthora roreri (fungi); Agrobacterium tumefaciens (bacteria); nematodes; insects | Growth suppression/inhibition | biorxiv.orgfrontiersin.org |
| 2-Heptanone | Alternaria solani, Gibberella zeae (fungi) | Growth inhibition | biorxiv.org |
| 2-Heptanone | Honey bee pathogens, Varroa destructor (mite) | Anesthetic, potential for control | mdpi.com |
| (E)-7-Phenyl-2-heptene-4,6-diyn-1-ol | Isopods (pillbugs) | Repellent | researchgate.net |
Use as Analytical Reference Standards
7-Phenyl-2-heptanone serves as an analytical reference standard in various chemical analyses. Analytical standards are highly pure compounds used as a reference for identifying and quantifying other substances. The availability of 7-Phenyl-2-heptanone as a neat solid with a specified purity (e.g., ≥98% or ≥99.0%) allows for its use in techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). chemblink.comsigmaaldrich.com
In the field of forensic chemistry and toxicology, related compounds like PV8 (α-PHPP), a cathinone (B1664624) derivative, are available as analytical reference materials that meet ISO/IEC 17025 and ISO 17034 international standards. caymanchem.com This ensures the quality and reliability of the standard for use in forensic and research applications. caymanchem.com Similarly, 2-heptanone is available as an analytical standard for various applications, including in the formulation of cleaning products and pesticides. sigmaaldrich.comusda.gov The use of such standards is crucial for the accurate identification and quantification of volatile organic compounds in different matrices, contributing to environmental monitoring and product quality control. usda.gov
Table 2: Chemical and Physical Properties of 7-Phenyl-2-heptanone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H18O | chemblink.comnih.gov |
| Molecular Weight | 190.28 g/mol | chemblink.comnih.gov |
| CAS Number | 14171-88-1 | chemblink.comnih.gov |
| Appearance | Clear colorless to pale yellow liquid or viscous liquid | thermofisher.com |
| Refractive Index | 1.5055-1.5105 @ 20°C | thermofisher.com |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 7-Phenyl-2-heptanone |
| (E)-7-Phenyl-2-heptene-4,6-diyn-1-ol |
| 2-Heptanone |
| 2-Undecanone |
| 3-methyl-1-butanol |
| 4-(2-Hydroxyethyl)-phenol |
| 5-Hydroxy-1-(4-hydroxyphenyl)-7-phenyl-3-heptanone |
| 7-Phenyl-1-heptanol |
| Acetophenone (B1666503) |
| Creosol |
| Decanal |
| Dimethyl trisulfide (DMTS) |
| Heptanal |
| N,N-dimethyldecanamide |
| Nonanal |
| Octanal |
| PFI-7 |
| Phenol (B47542) |
| Prothioconazole |
| PV8 (α-Pyrrolidinohexiophenone) |
| Tetramethylurea |
Q & A
Basic Research Questions
Q. What spectroscopic and analytical methods are recommended for confirming the structural integrity of 7-Phenyl-2-heptanone?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for mapping proton and carbon environments, particularly distinguishing aromatic protons (δ 7.2–7.5 ppm) and ketone carbonyl signals (δ 200–220 ppm in ¹³C). Mass spectrometry (MS) with electron ionization (EI) confirms molecular weight (e.g., base peak at m/z corresponding to [M]+) and fragmentation patterns. Chromatographic purity analysis (HPLC/GC) ensures absence of byproducts like unreacted precursors .
Q. What synthetic routes are commonly employed for 7-Phenyl-2-heptanone in academic labs?
- Answer: Two primary methods:
- Friedel-Crafts Acylation: Reacting benzene derivatives with heptanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 8:2).
- Oxidation of 7-Phenyl-2-heptanol: Use Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane. Validate completion via IR spectroscopy (disappearance of O-H stretch at ~3400 cm⁻¹) .
Q. How should researchers address discrepancies in reported solubility data for 7-Phenyl-2-heptanone?
- Answer: Perform systematic solubility trials in solvents like DMSO, ethanol, and hexane under controlled temperatures (20–25°C). Use UV-Vis spectroscopy to quantify saturation points (λmax ~270 nm for aromatic systems). Compare results with literature using statistical tools (e.g., ANOVA) to identify outliers or methodological inconsistencies .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activities of 7-Phenyl-2-heptanone analogs?
- Answer:
- Assay Standardization: Replicate studies under identical conditions (e.g., cell lines, incubation time, concentration ranges).
- Meta-Analysis: Pool data from multiple studies to identify trends. For example, if neuroprotective effects vary, assess common variables (e.g., blood-brain barrier permeability via logP calculations).
- Mechanistic Studies: Use molecular docking to evaluate binding affinity to target receptors (e.g., NMDA or GABA receptors) and validate with in vitro inhibition assays .
Q. How can reaction conditions be optimized to enhance the yield of 7-Phenyl-2-heptanone in multi-step syntheses?
- Answer:
- Catalyst Screening: Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions.
- Solvent Effects: Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) using Design of Experiments (DoE) to model interactions.
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time and improve ketone formation efficiency (e.g., 80°C for 30 minutes vs. 24-hour reflux) .
Q. What computational approaches predict the reactivity of 7-Phenyl-2-heptanone in novel reaction environments?
- Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD): Simulate solvent interactions to assess stability in aqueous vs. organic matrices.
- QSAR Modeling: Corrogate substituent effects (e.g., electron-donating groups on the phenyl ring) on reaction rates .
Q. How should researchers design toxicity assays for 7-Phenyl-2-heptanone to ensure reproducibility?
- Answer:
- In Vitro Models: Use HepG2 cells for hepatotoxicity screening (IC₅₀ determination via MTT assays).
- Dose-Response Curves: Include positive controls (e.g., acetaminophen for liver toxicity) and negative controls (DMSO vehicle).
- Ethical Compliance: Adhere to institutional review protocols for data transparency and de-identification of sensitive results .
Data and Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
